molecular formula C10H12FNO2 B13035252 6-Fluoro-8-methoxychroman-4-amine

6-Fluoro-8-methoxychroman-4-amine

Cat. No.: B13035252
M. Wt: 197.21 g/mol
InChI Key: XJDPHBMUCAKBKU-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 6th position and a methoxy group at the 8th position on the chroman ring, with an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methoxychroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methoxychroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-8-methoxychroman-4-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Fluoro-8-methoxychroman-4-amine can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the fluorine and methoxy groups, resulting in different chemical and biological properties.

    6-Fluoro-8-methoxychroman-4-one: Similar structure but with a carbonyl group instead of an amine group, leading to different reactivity and applications.

    8-Methoxychroman-4-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

6-fluoro-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3

InChI Key

XJDPHBMUCAKBKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2N)F

Origin of Product

United States

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